2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-YL)acetamide

SQ109 synthesis solid-phase synthesis antitubercular intermediate

Solid-phase SQ109 synthesis requires this specific chloroacetamide intermediate at a critical route-bifurcation point; substituting with bromoacetyl or bypassing via geranyl bromide forces a complete synthetic strategy change. This compound provides: (i) 96-98% on-resin chloroacetylation efficiency for consistent library loading, (ii) controlled electrophilicity essential for solid-support diversification without chromatographically irremovable side products, and (iii) kilogram-scale cost advantage of chloroacetyl chloride over bromoacetyl chloride. Supplied with full analytical characterization for direct use in MmpL3 inhibitor SAR studies.

Molecular Formula C12H20ClNO
Molecular Weight 229.74 g/mol
CAS No. 627527-81-5
Cat. No. B12583491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-YL)acetamide
CAS627527-81-5
Molecular FormulaC12H20ClNO
Molecular Weight229.74 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCNC(=O)CCl)C)C
InChIInChI=1S/C12H20ClNO/c1-10(2)5-4-6-11(3)7-8-14-12(15)9-13/h5,7H,4,6,8-9H2,1-3H3,(H,14,15)
InChIKeyOUQGMTYENXRYQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-geranylacetamide: Identity and Procurement Profile


2-Chloro-N-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]acetamide (molecular formula C12H20ClNO, MW 229.75 g/mol) is a member of the N-geranyl-α-haloacetamide class, formally the chloroacetylation product of geranylamine (CAS 6246-48-6) . Its defining structural feature is an electrophilic α-chloroacetamide group conjugated to a C10 geranyl isoprenoid chain. The compound is most prominently documented as intermediate (IV) in the solid-phase synthesis of SQ109 (N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine), a second-generation ethylenediamine antitubercular drug candidate that has completed Phase IIb/III clinical trials targeting the MmpL3 transporter of Mycobacterium tuberculosis [1]. The chlorine atom at the α-position serves as the leaving group for subsequent nucleophilic displacement by 2-adamantamine, forming the glycinamide intermediate en route to the final diamine pharmacophore.

2-Chloro-N-geranylacetamide: Irreplaceable in SQ109 Synthesis


This compound occupies a non-substitutable position at a critical route-bifurcation point in SQ109 synthesis. The solid-phase strategy (Route 1) requires resin-attached N-geranyl-α-chloroacetamide specifically as intermediate (IV), with the chlorine atom functioning as the leaving group for nucleophilic displacement by 2-adamantamine hydrochloride to yield the glycinamide (VI) [1]. The competing solution-phase strategy (Route 2) entirely bypasses the chloroacetamide intermediate by directly coupling geranyl bromide (CAS 6138-90-5) with ethylenediamine at –78 °C [2]. These two routes are mutually exclusive at the intermediate level: the solid-phase route cannot proceed without the chloroacetamide, and the solution-phase route does not employ it. Consequently, substituting this compound with a bromoacetamide analog, or abandoning it in favor of the geranyl bromide pathway, represents a complete change in synthetic strategy with divergent reagent supply chains, purification workflows (resin cleavage/filtration vs. extraction/chromatography), and process scalability profiles—not a trivial reagent replacement.

2-Chloro-N-geranylacetamide: Key Differentiation Evidence


Solid-Phase vs. Solution-Phase SQ109 Pathway Bifurcation

This compound is the exclusive chloroacetamide intermediate in the solid-phase SQ109 synthetic route. In the solid-phase strategy, geranylamine-attached Rink acid resin (II) is treated with chloroacetyl chloride (III) and pyridine in THF (8 h at 45 °C, then 6–8 h at room temperature) to yield resin-attached N-geranyl-α-chloroacetamide (IV) [1]. The alternative solution-phase route (Route 2) completely eliminates this intermediate: geranyl bromide (CAS 6138-90-5) is reacted directly with ethylenediamine in dry DCM at –78 °C to afford (E)-N′-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine (X), followed by reductive amination with 2-adamantanone [2]. There is no intermediate overlap between the two routes; procurement of this chloroacetamide commits the user exclusively to the solid-phase strategy.

SQ109 synthesis solid-phase synthesis antitubercular intermediate route scouting

Chloroacetylation Efficiency for Geranylamine Substrates

In the multi-step synthesis of SQ109 and its analogs, the chloroacetylation of geranylamine-derived substrates proceeds with near-quantitative efficiency. Literature data for chloroacylation of substituted geranylamine analogs (4a–e) using chloroacetyl chloride and pyridine in THF report isolated yields of 96–98% for the corresponding chloroacetamide intermediates (5a–e) . This high conversion efficiency at a critical junction—where the geranyl isoprenoid framework is activated for subsequent C–N bond formation—is essential given that overall SQ109 yields from geraniol are modest: early procedures reported only 5–8% overall yield, improved to approximately 20% in optimized protocols . Minimizing intermediate loss at each step is therefore a key driver of process economics.

chloroacetylation yield amide coupling process efficiency intermediate conversion

Chloroacetyl vs. Bromoacetyl Leaving Group Reactivity

The chlorine atom at the α-position of the acetamide functions as the leaving group for SN2-type displacement by 2-adamantamine hydrochloride to form resin-attached N-geranyl-N′-(2-adamantyl)glycinamide (VI). The bromoacetyl group is documented to be more reactive than the chloroacetyl group in nucleophilic substitution reactions [1]. In the context of a comparative synthetic scheme where both chloroacetyl chloride and bromoacetyl chloride were employed under identical conditions (Et3N, THF, 0 °C to rt, overnight), the chloroacetyl variant gave 93% yield while the bromoacetyl variant gave 95% yield [2]. The marginally lower reactivity of the chloroacetyl electrophile is advantageous in solid-phase synthesis: it reduces the probability of off-resin side reactions (e.g., over-alkylation, premature cleavage) that would compromise intermediate purity on the solid support, where purification options are limited to washing.

leaving group reactivity chemoselectivity solid-phase organic synthesis nucleophilic displacement

Regulatory Provenance in SQ109 Synthesis

This compound is not a research-curiosity intermediate but a documented building block in the synthesis of SQ109, a drug candidate that has completed Phase IIb/III clinical trials and demonstrates in vitro activity against both drug-susceptible (MIC = 0.2–0.39 μg/mL) and drug-resistant (MIC = 0.2–0.78 μg/mL) Mycobacterium tuberculosis strains [1]. The synthetic route employing this intermediate is protected by multiple patents including US 6951961, US 2003236225, and WO 2003096989 [2]. The foundational combinatorial chemistry publication (Lee et al., J Comb Chem 2003) describes the solid-phase library synthesis from which SQ109 was identified, using this chloroacetamide as the key resin-bound intermediate [3]. For any organization pursuing SQ109 or its analogs under regulatory oversight, use of this established intermediate provides a defensible provenance trail for Chemistry, Manufacturing, and Controls (CMC) documentation.

clinical-stage intermediate drug master file SQ109 regulatory synthesis antitubercular API

Chloroacetyl vs. Bromoacetyl Chloride Cost Efficiency

The chloroacetamide intermediate is derived from chloroacetyl chloride (CAS 79-04-9), which is manufactured at commodity scale as a bifunctional building block for agrochemical and pharmaceutical synthesis. Industrial bulk pricing for chloroacetyl chloride is approximately 8.5–11.5 RMB/kg (ca. USD 1.2–1.6/kg) in multi-ton quantities . Bromoacetyl chloride, by contrast, carries a significant cost premium due to the higher cost of bromine and lower production volumes. While bromoacetyl chloride offers marginally higher reactivity (see Evidence Item 3), its use adds disproportionate reagent cost to the intermediate without a commensurate improvement in downstream SQ109 yield. For multi-kilogram campaigns, the chloroacetyl chloride-derived intermediate provides a materially lower cost of goods for the activated geranylamine building block.

cost of goods reagent economics process scale-up chloroacetyl chloride bromoacetyl chloride

2-Chloro-N-geranylacetamide: Application Scenarios


Solid-Phase Library Synthesis of SQ109 Analogs

Research groups synthesizing focused libraries of SQ109 analogs on solid support require this chloroacetamide intermediate as the resin-bound electrophile for diversification at the geranyl terminus. The solid-phase strategy [1] enables parallel synthesis of 48–100+ analogs by varying the amine nucleophile (e.g., substituted adamantylamines, heterocyclic amines) reacted with resin-attached N-geranyl-α-chloroacetamide. The controlled reactivity of the chloroacetyl leaving group (see Evidence Item 3) is essential in this format, as excess reactivity from a bromoacetyl analog would generate side products that cannot be removed chromatographically on solid support. The 96–98% chloroacetylation step efficiency (see Evidence Item 2) ensures consistent loading across library members.

SQ109 API Scale-Up for Clinical Manufacturing

CMOs and process chemistry groups scaling the SQ109 synthesis for clinical or commercial API production may select the solid-phase route specifically for its simplified purification: resin cleavage and filtration replace solvent-intensive extraction and chromatographic steps [1]. The chloroacetamide intermediate is the load-bearing building block in this route. The economic advantage of chloroacetyl chloride over bromoacetyl chloride (see Evidence Item 5) becomes material at kilogram scale, where reagent cost differences directly impact cost of goods. This scenario is most relevant for organizations pursuing ANDA or 505(b)(2) pathways that benefit from using the established, patented route (see Evidence Item 4) to simplify CMC comparability arguments.

Geranyl Moiety SAR for MmpL3 Inhibition

Medicinal chemistry teams investigating the SAR of the geranyl side chain in SQ109-class MmpL3 inhibitors [2] can use this chloroacetamide as a common late-stage intermediate for diversification. By displacing the chlorine with various amine nucleophiles beyond 2-adamantamine, researchers can probe the steric and electronic requirements of the hydrophobic binding pocket. The compound's validated intermediacy in the clinical candidate SQ109 (MIC 0.2–0.78 μg/mL against M. tuberculosis [3]) provides a benchmark for evaluating new analogs: modifications that improve upon SQ109 potency while retaining the synthetic accessibility of the chloroacetamide displacement step are of particular interest.

Solid-Phase Synthesis Teaching and Methodology

The synthesis of resin-attached N-geranyl-α-chloroacetamide from geranylamine-loaded Rink acid resin and chloroacetyl chloride [1] serves as an instructive case study for advanced organic chemistry laboratory courses and methodology research. The sequence demonstrates key solid-phase techniques—resin loading, on-resin acylation, nucleophilic displacement, and reductive cleavage—on a medicinally relevant scaffold. The use of the chloroacetyl (rather than bromoacetyl) electrophile illustrates the principle of matching electrophile reactivity to the solid-phase format, where excess reactivity is detrimental to intermediate purity.

Quote Request

Request a Quote for 2-Chloro-N-(3,7-dimethylocta-2,6-dien-1-YL)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.